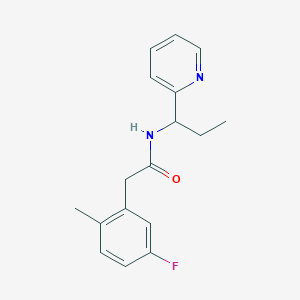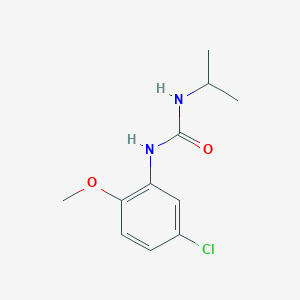![molecular formula C21H15BrO4 B5296450 4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate](/img/structure/B5296450.png)
4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate, commonly known as BMF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMF belongs to the family of furoate esters, which are widely used in the pharmaceutical industry due to their unique properties.
Wirkmechanismus
The exact mechanism of action of BMF is not yet fully understood. However, it is believed to exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body. For example, BMF has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, BMF can reduce inflammation and pain. BMF has also been shown to modulate the activity of certain ion channels in the body, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
BMF has been shown to exert several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BMF can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of ion channels. In vivo studies have shown that BMF can reduce pain and inflammation in animal models. Additionally, BMF has been shown to exhibit low toxicity levels, making it a relatively safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
BMF has several advantages for use in laboratory experiments. It is a relatively simple compound to synthesize, and it exhibits a wide range of pharmacological effects. Additionally, BMF has been shown to exhibit low toxicity levels, making it a safe compound for use in laboratory experiments. However, there are also some limitations to the use of BMF in laboratory experiments. For example, the exact mechanism of action of BMF is not yet fully understood, which may make it difficult to interpret experimental results. Additionally, BMF may exhibit different pharmacological effects in different animal models, which may limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of BMF. One potential direction is the development of new drugs based on the structure of BMF. By modifying the structure of BMF, it may be possible to develop drugs with improved pharmacological properties. Another potential direction is the study of the mechanism of action of BMF. By understanding how BMF exerts its pharmacological effects, it may be possible to develop more targeted drugs with fewer side effects. Additionally, further studies are needed to determine the safety and efficacy of BMF in humans, which may pave the way for the development of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of BMF involves the reaction of 4-bromo-2-furoic acid with 4-methylphenylacrylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction yields BMF as a white crystalline solid with a high purity level.
Wissenschaftliche Forschungsanwendungen
BMF has several potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. BMF has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, BMF has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
[4-bromo-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrO4/c1-14-4-6-15(7-5-14)8-10-18(23)17-13-16(22)9-11-19(17)26-21(24)20-3-2-12-25-20/h2-13H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNFEIWELRNDAT-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)OC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-[3-(4-methylphenyl)acryloyl]phenyl 2-furoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{4-[4-(3-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)imidazolidine-2,4-dione](/img/structure/B5296367.png)
![1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5296380.png)
![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![methyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5296399.png)


![4-{2-[(2-furylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5296420.png)
![5-amino-3-{1-cyano-2-[5-(2-methoxy-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5296423.png)
![3-[2-methoxy-5-(1-pyrrolidinylsulfonyl)phenyl]-N,N-dimethylpropanamide](/img/structure/B5296436.png)
![4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethoxy]-N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,5-oxadiazol-3-amine](/img/structure/B5296440.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-methoxyphenyl)acrylate](/img/structure/B5296442.png)
![5-{3-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296453.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5296463.png)
![ethyl 2-(5-bromo-2,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5296476.png)